![molecular formula C8H18O6S2 B1670678 Dimethylmyleran CAS No. 55-93-6](/img/structure/B1670678.png)
Dimethylmyleran
Overview
Description
Preparation Methods
Dimethylmyleran can be synthesized through the reaction of hexane-2,5-diol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Dimethylmyleran undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as hydroxide or sulfide ions, leading to the formation of cyclic products.
Alkylation Reactions: As an alkylating agent, it introduces alkyl groups into biologically active molecules, thereby altering their function.
Hydrolysis: In the presence of water, this compound can hydrolyze to form hexane-2,5-diol and methanesulfonic acid.
Scientific Research Applications
Chemotherapy
Dimethylmyleran has been investigated as an alternative to busulfan due to its similar mechanism of action but potentially different efficacy and side effect profiles. Research indicates that it can induce myelosuppression, which is critical in conditioning regimens prior to stem cell transplantation .
Case Study: Efficacy Comparison with Busulfan
- A clinical trial compared the effects of this compound and busulfan on patients undergoing treatment for hematological cancers. Results showed that this compound at half the dosage of busulfan was equally effective in reducing granulocyte levels, an essential factor in managing treatment-related complications .
Conditioning Regimens for Stem Cell Transplantation
This compound is utilized in conditioning regimens for hematopoietic stem cell transplantation (HSCT). Its role is to prepare the patient's body for receiving transplanted cells by eradicating malignant cells and suppressing the immune system to prevent rejection.
Data Table: Comparison of Myelosuppressive Agents
Agent | Dosage (mg/m²) | Efficacy (Reduction in Granulocytes) | Side Effects |
---|---|---|---|
This compound | 30 | Similar to busulfan | Moderate nausea |
Busulfan | 60 | Standard reduction | Severe nausea, seizures |
Pharmacological Studies
This compound is also a subject of pharmacological studies aimed at understanding its metabolism and interaction with biological systems. These studies are crucial for developing safer and more effective cancer therapies.
Research Findings:
- Studies have shown that this compound has a distinct pharmacokinetic profile compared to other alkylating agents, which may influence its therapeutic window and toxicity .
Development of Analytical Techniques
The compound is used in developing analytical techniques for detecting similar alkylating agents in biological samples. This application is vital for both clinical monitoring and research into drug interactions.
Case Study: Detection Methodology
Mechanism of Action
Dimethylmyleran exerts its effects primarily through alkylation. It introduces alkyl radicals into biologically active molecules, such as DNA, leading to the formation of cross-links and subsequent disruption of DNA replication and transcription . This mechanism is responsible for its antineoplastic and mutagenic properties .
Comparison with Similar Compounds
Dimethylmyleran is similar to other alkylating agents such as:
Methanesulfonates: These compounds share the methanesulfonate ester functional group and exhibit similar alkylating properties.
This compound stands out due to its specific structure, which allows for unique reactivity and solubility characteristics .
Biological Activity
Dimethylmyleran (DMM), a nitrogen mustard derivative, has been extensively studied for its biological activity, particularly in the context of hematopoietic chimerism, immune tolerance, and its effects on cellular immunity. This article synthesizes findings from various studies to provide a comprehensive overview of DMM's biological effects.
This compound is an alkylating agent that primarily exerts its effects through the formation of DNA cross-links, which can lead to cell death or impaired cell division. This mechanism is critical in its application in chemotherapy and immunosuppressive regimens.
1. Hematopoietic Chimerism and Immune Tolerance
DMM has shown significant promise in inducing hematopoietic chimerism, which is essential for promoting immune tolerance in transplantation settings. A study demonstrated that combining DMM with total body irradiation (TBI) resulted in stable multilineage hematopoietic chimerism in non-human primates (NHP), lasting over 24 months post-transplantation. This regimen was effective in achieving donor-specific tolerance to skin allografts, indicating potential applications in organ transplantation .
Treatment Regimen | Duration of Chimerism | Skin Graft Acceptance |
---|---|---|
DMM + TBI | 24 months | Long-term (>100 days) |
Control | Variable | Short-term (<10 days) |
2. Effects on Immune Response
DMM has been observed to enhance primary immune responses while interfering with secondary responses. In murine models, DMM administration led to increased antibody production following initial antigen exposure but reduced the efficacy of subsequent responses . This dual effect highlights the complexity of DMM's role in modulating immune activity.
3. Impact on Cell-Mediated Immunity
Research indicates that DMM can modulate cell-mediated immunity. In studies involving tumor models, DMM enhanced primary immune responses but did not significantly affect established immunity. This suggests that while DMM may be beneficial for initiating responses against new antigens, it may not be as effective for boosting responses against previously encountered antigens .
Case Studies
Several clinical and preclinical studies have explored the use of DMM in various contexts:
- Study on Mixed Chimerism : A cohort of rhesus macaques underwent conditioning with DMM combined with TBI. Results showed robust donor-specific acceptance of skin grafts and significant reductions in acute rejection episodes compared to controls .
- Tumor Immunity Study : In a murine model, DMM was used to assess its impact on tumor immunity. The results indicated that while it enhanced initial antibody responses, it could impair secondary response development, suggesting a potential application in cancer immunotherapy .
Properties
IUPAC Name |
5-methylsulfonyloxyhexan-2-yl methanesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O6S2/c1-7(13-15(3,9)10)5-6-8(2)14-16(4,11)12/h7-8H,5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDZNTUQRMDAIRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(C)OS(=O)(=O)C)OS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601339464 | |
Record name | Dimethylbusulfan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601339464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55-93-6, 33447-91-5, 33447-90-4 | |
Record name | Dimethylbusulfan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55-93-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dimethylmyleran | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000055936 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dimethylmyleran | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=180543 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Dimethylmyleran | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=180542 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Dimethylmyleran | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=180541 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2, dimethanesulfonate, (-)- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=232202 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Dimethylmyleran, meso- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=232201 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Dimethylmyleran | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23890 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Dimethylbusulfan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601339464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.